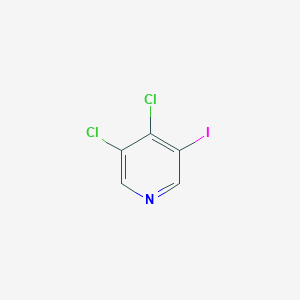

3,4-Dichloro-5-iodopyridine

Description

3,4-Dichloro-5-iodopyridine is a halogenated pyridine derivative characterized by chlorine atoms at positions 3 and 4 and an iodine atom at position 5 of the pyridine ring. These compounds are typically used as intermediates in pharmaceutical synthesis, agrochemical research, and materials science due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

3,4-dichloro-5-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDDHJPVDDYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,4-dichloropyridine using iodine and a suitable oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,4-Dichloro-5-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions, where the iodine atom is replaced by various organic groups using palladium catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Coupled products with aryl, vinyl, or alkyl groups attached to the pyridine ring.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3,4-Dichloro-5-iodopyridine serves as a crucial building block in organic synthesis. It is employed in the preparation of complex heterocyclic compounds and pharmaceuticals. The presence of halogen atoms enhances its reactivity, making it suitable for various coupling reactions, such as Suzuki and Sonogashira reactions, which are essential for constructing complex molecular architectures.

Table 1: Synthesis Applications of this compound

| Application Type | Description |

|---|---|

| Precursor for Pharmaceuticals | Used in the synthesis of anti-cancer agents and other drugs. |

| Heterocyclic Compound Synthesis | Facilitates the creation of diverse heterocycles. |

| Cross-Coupling Reactions | Acts as a reagent in various coupling reactions. |

Medicinal Chemistry

Potential Pharmacophore

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The compound's halogen atoms can enhance binding affinity to biological targets through mechanisms like halogen bonding.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit specific cancer cell lines. For instance, studies have shown that certain derivatives display significant antiproliferative effects on breast cancer cells by targeting key signaling pathways involved in cell growth and survival .

Agrochemical Development

Formulation of Pesticides and Herbicides

The compound is also utilized in the agricultural sector for developing effective agrochemicals. Its unique reactivity allows for the formulation of pesticides and herbicides that are both effective against pests and environmentally friendly.

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide Development | Formulated to target specific pests while minimizing harm to non-target species. |

| Herbicide Formulation | Used in creating herbicides with improved efficacy and selectivity. |

Material Science

Advanced Materials Synthesis

In material science, this compound is investigated for its potential in synthesizing advanced materials such as conductive polymers. These materials are essential for applications in electronics and energy storage systems.

Biochemical Research

Reagent in Biochemical Assays

The compound serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and interactions critical for drug discovery.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-iodopyridine and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Pyridines

Key Findings from Comparative Analysis:

Reactivity and Synthetic Utility: 2,4-Dichloro-5-iodopyridine (CAS 343781-49-7) is the most extensively studied analog, with a well-defined synthesis route starting from 2,4-dichloro-3-iodopyridine. 2-Chloro-5-iodopyridine (CAS 69045-79-0) is prized for its role in cross-coupling reactions, such as forming biaryl structures in drug candidates .

Steric and Electronic Effects :

- The position of halogens significantly impacts reactivity. For example, 2,4-dichloro-5-iodopyridine exhibits greater steric hindrance than 2-chloro-5-iodopyridine, affecting its interaction with catalytic systems .

- Fluorine substitution in 5-chloro-2-fluoro-4-iodopyridine introduces electronegativity, enhancing metabolic stability in pharmaceutical leads .

Industrial and Research Applications :

- 2,3,5-Trichloro-4-iodopyridine is produced in large batches for diverse R&D applications, highlighting scalability in halogenated pyridine synthesis .

- 2,4-Dichloro-5-iodopyridine is commercially available from suppliers like Wuhan Xinxinjiali Biotech, underscoring its demand in specialty chemicals .

Biological Activity

3,4-Dichloro-5-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms and one iodine atom. Its unique halogenation pattern enhances its reactivity and potential for biological interactions. The compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. This compound and its derivatives have been shown to possess activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

| Candida albicans | Moderate |

The presence of halogen atoms enhances the compound's binding affinity to bacterial enzymes, leading to increased efficacy against resistant strains .

2. Antiviral Activity

Pyridine derivatives, including this compound, have been explored for their antiviral properties. Studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways. For instance, research has highlighted their potential against RNA viruses, which have become increasingly relevant in light of recent pandemics .

3. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific oncogenic pathways. One notable study demonstrated that derivatives of this compound could inhibit the B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with diffuse large B-cell lymphoma (DLBCL). The inhibition was linked to a reduction in cell proliferation and induction of apoptosis in cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The halogen atoms enhance the compound's ability to form non-covalent interactions with target enzymes, increasing binding affinity.

- Disruption of Cellular Pathways : By interfering with key signaling pathways involved in cell growth and survival, the compound can induce apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in 2022 evaluated the antimicrobial effects of various pyridine derivatives against clinical isolates. This compound showed significant activity against multidrug-resistant strains of E. coli and S. aureus .

- Anticancer Research : A recent investigation into BCL6 inhibitors highlighted the effectiveness of a modified derivative of this compound in reducing tumor growth in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.